4H-Thieno[3,2-b]pyrrole-5-carboxamide
Overview
Description
Thieno[3,2-b]pyrrole-5-carboxamides are a class of compounds that have gained attention due to their pharmacological significance. They have been identified as reversible inhibitors of the enzyme KDM1A/LSD1, which is involved in the regulation of methylation levels at histone H3 lysine 4 (H3K4) and is overexpressed in several types of tumors. This makes them potential candidates for the development of novel cancer therapeutics .
Synthesis Analysis
The synthesis of thieno[3,2-b]pyrrole-5-carboxamides has been explored in various studies. While not directly synthesizing 4H-Thieno[3,2-b]pyrrole-5-carboxamide, related compounds such as thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using a green approach that involves a catalytic four-component reaction. This method is characterized by step economy, reduced catalyst loading, and easy purification, which could potentially be applied to the synthesis of 4H-Thieno[3,2-b]pyrrole-5-carboxamides . Additionally, new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives have been synthesized using 3-aminothiophene-2-carboxamide, suggesting that similar methods could be adapted for the synthesis of 4H-Thieno[3,2-b]pyrrole-5-carboxamide .
Molecular Structure Analysis
The molecular structure of thieno[3,2-b]pyrrole-5-carboxamides has been studied extensively, particularly in the context of drug design. Structure-guided optimization based on multiple ligand/KDM1A-CoRest cocrystal structures has led to the development of extremely potent inhibitors with single-digit nanomolar IC50 values for in vitro inhibition of KDM1A . This indicates that the molecular structure of these compounds is critical for their biological activity and can be fine-tuned for enhanced efficacy.
Chemical Reactions Analysis
The chemical reactivity of thieno[3,2-b]pyrrole-5-carboxamides has been explored in the context of their inhibitory activity against KDM1A. The optimization of these compounds has involved various chemical modifications to improve their potency and selectivity. For instance, compounds with modifications at the 5-carboxamide position have shown remarkable anticlonogenic cell growth effects on human leukemia cells . This suggests that the chemical reactions involved in modifying the 5-carboxamide group are crucial for the biological activity of these compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4H-Thieno[3,2-b]pyrrole-5-carboxamide are not directly discussed in the provided papers, related compounds such as pyrrolo[2,3-b]quinolines have been synthesized with the aim of improving aqueous solubility, which is a common issue with thienopyridines . This implies that solubility and other physical properties are important considerations in the development of thieno[3,2-b]pyrrole-5-carboxamide derivatives for therapeutic use.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4H-Thieno[3,2-b]pyrrole-5-carboxamide is a key compound in the synthesis of various heterocyclic compounds. Research by Ilyin et al. (2007) demonstrated the synthesis of a series of novel heterocyclic compounds using 4H-thieno[3,2-b]pyrrole-5-carboxamide as a base. This process involved several steps like alkylation, transformation of the carboxylate group, and amide bond formation, leading to high-purity final products (Ilyin et al., 2007).
Development of N-Substituted Derivatives
Torosyan et al. (2018) synthesized a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives. This research contributed to the development of various amides using 4H-thieno[3,2-b]pyrrole-5-carboxamide (Torosyan et al., 2018).
Fused Heterocycles Synthesis
Ergun et al. (2014) reported the synthesis of novel compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and 5-oxo-N-phenyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxamide, starting from corresponding acid derivatives of 4H-Thieno[3,2-b]pyrrole-5-carboxamide. This process involved intramolecular cyclization, forming the target fused ring systems, which are crucial in medicinal chemistry (Ergun et al., 2014).
Antibacterial and Antimycobacterial Agents
Chambhare et al. (2003) synthesized two series of compounds using 4H-thieno[3,2-b]pyrrole-5-carboxamide and evaluated them for antibacterial and antimycobacterial activities. These compounds showed significant activity against various microbial strains, contributing to the development of new antimicrobial agents (Chambhare et al., 2003).
Novel Inhibitors of KDM1A/LSD1
Vianello et al. (2017) identified thieno[3,2-b]pyrrole-5-carboxamides as novel reversible inhibitors of KDM1A, a target for cancer therapeutics. This study included the synthesis and structure-activity relationship of these compounds, which showed potent inhibition and selectivity, highlighting their potential in cancer treatment (Vianello et al., 2017).
Photochromic Materials Development
Krayushkin et al. (2002) explored the use of4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives in the synthesis of photochromic materials. They focused on the regioselective acylation processes and developed a thienopyrrole-based photochrome, a significant advancement in the field of photochromic materials (Krayushkin et al., 2002).
Synthesis of Dye-Sensitized Solar Cells
In the realm of renewable energy, Wang et al. (2017) synthesized asymmetric 8H-thieno[2',3':4,5]thieno[3,2-b]thieno[2,3-d]pyrrole-based sensitizers for dye-sensitized solar cells. Their findings revealed that these solar cells exhibited high photocurrent and power conversion efficiency due to strong light harvesting capabilities, demonstrating the potential of 4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives in solar energy applications (Wang et al., 2017).
Future Directions
The future directions for the study of 4H-Thieno[3,2-b]pyrrole-5-carboxamide could involve further exploration of its potential applications in medicinal chemistry. Given its ability to inhibit certain viruses and regulate histone methylation, it could be a promising candidate for the development of new therapeutic agents .
properties
IUPAC Name |
4H-thieno[3,2-b]pyrrole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7(10)5-3-6-4(9-5)1-2-11-6/h1-3,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCXAOBUHXRFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Thieno[3,2-b]pyrrole-5-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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